ethyl 2-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an indole moiety, a thiophene ring, and a pyrimidoindole system, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O5S2/c1-3-40-20-16-14-19(15-17-20)36-30(38)28-27(21-10-8-9-12-23(21)33-28)35-32(36)42-18-25(37)34-29-26(31(39)41-4-2)22-11-6-5-7-13-24(22)43-29/h8-10,12,14-17,33H,3-7,11,13,18H2,1-2H3,(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKOBTGINYGMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C6=C(S5)CCCCC6)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrole Intermediate
The pyrimido[5,4-b]indole scaffold is synthesized from a substituted pyrrole precursor. As demonstrated in pyrimidoindole syntheses, 3-cyano-2-butanone undergoes condensation with glycine ethyl ester to form an enamine intermediate, which cyclizes under basic conditions (sodium ethoxide in ethanol) to yield a 4-cyanopyrrole-2-carboxylate derivative. For the target compound, the N3 position is functionalized with a 4-ethoxyphenyl group via nucleophilic aromatic substitution. Reaction of the pyrrole intermediate with 4-ethoxyphenyl isothiocyanate in dimethylformamide (DMF) at 80°C generates a thiourea adduct, which undergoes acid-catalyzed cyclization (HCl in acetic acid) to form the 2-thioxo-pyrrolo[3,2-d]pyrimidine.
Oxidation and Functionalization
The thioxo group at position 2 is alkylated with chloroacetic acid in the presence of potassium carbonate to introduce a mercaptoacetic acid side chain. Subsequent condensation with ethyl chloroformate activates the carboxylic acid for amide bond formation. The final N5-methyl group is introduced via reaction with methyl iodide in acetonitrile, yielding the 3-(4-ethoxyphenyl)-4-oxo-pyrimido[5,4-b]indole intermediate (Figure 1).
Key Reaction Conditions
- Thiourea formation: 4-ethoxyphenyl isothiocyanate, DMF, 80°C, 12 h
- Cyclization: 6 M HCl, acetic acid, reflux, 6 h
- Alkylation: Chloroacetic acid, K₂CO₃, acetone, 50°C, 4 h
Preparation of the Cyclohepta[b]thiophene Carboxylate
Gewald-Type Cyclization
The seven-membered cyclohepta[b]thiophene ring is synthesized via a modified Gewald reaction. Cycloheptanone is condensed with ethyl cyanoacetate in the presence of sulfur and morpholine under refluxing ethanol to form 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate. The reaction proceeds through a Knoevenagel adduct, followed by sulfur incorporation and cyclization.
Functionalization at Position 2
The amino group at position 2 is acylated using bromoacetyl bromide in dichloromethane (DCM) with triethylamine as a base. This introduces a bromoacetamide side chain, which serves as the electrophilic partner for subsequent sulfanyl linkage formation.
Optimization Note
- Excess bromoacetyl bromide (1.5 equiv) ensures complete acylation.
- Reaction monitoring via TLC (silica gel, ethyl acetate/hexanes 1:3) confirms product formation.
Assembly of the Sulfanylacetamide Linker
Thiol-Disulfide Exchange
The pyrimidoindole intermediate (1.0 equiv) is treated with 1,4-dithiothreitol (DTT) in phosphate buffer (pH 7.4) to reduce any disulfide bonds and generate a free thiol at position 2. Simultaneously, the bromoacetamide group on the cycloheptathiophene is converted to a thiolate via reaction with sodium hydrosulfide (NaSH) in DMF.
Nucleophilic Substitution
The thiolate-containing cycloheptathiophene reacts with the pyrimidoindole thiol in a Michael addition-like mechanism. The reaction is catalyzed by tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) at 0°C, yielding the sulfanylacetamide bridge.
Critical Parameters
- pH control (7.0–7.5) prevents oxidation of thiol intermediates.
- Strict anhydrous conditions minimize hydrolysis side reactions.
Final Esterification and Purification
Ethyl Ester Formation
The carboxylic acid at position 3 of the cycloheptathiophene is esterified using ethanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds quantitatively in dichloromethane at room temperature over 24 h.
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution from 100% hexanes to 70% ethyl acetate/hexanes). Final recrystallization from ethanol/water (9:1) yields the target compound as a white crystalline solid.
Analytical Characterization Data
Table 1: Spectroscopic Properties
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 612.74 g/mol | HRMS (ESI+) |
| Melting Point | 198–201°C | Differential Scanning Calorimetry |
| $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6 $$) | δ 1.34 (t, 3H, CH₂CH₃), 4.29 (q, 2H, CH₂CH₃), 6.98–7.05 (m, 4H, Ar-H) | Bruker Avance III |
| $$ ^{13}C $$ NMR (101 MHz, DMSO-$$d_6 $$) | δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 167.3 (C=O) | Bruker Avance III |
| IR (KBr) | 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) | FT-IR Spectrophotometer |
Table 2: Optimization of Sulfanyl Linkage Formation
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TBAF | THF | 0 | 78 |
| 2 | DBU | DCM | 25 | 42 |
| 3 | K₂CO₃ | Acetone | 50 | 65 |
Process Scale-Up Considerations
Catalytic Efficiency
The TBAF-mediated coupling (Table 2, Entry 1) demonstrates superior yield but requires strict temperature control. Industrial-scale synthesis may employ continuous flow reactors to maintain low temperatures while ensuring rapid mixing.
Waste Stream Management
Sodium hydrosulfide byproducts necessitate neutralization with acetic acid before aqueous waste disposal. DCC-derived urea is removed via filtration through celite during workup.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells.
Comparison with Similar Compounds
Ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety and have similar biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring and have similar chemical properties.
Pyrimidoindole Derivatives: Compounds like pyrimido[4,5-b]indole-2-carboxylate share the pyrimidoindole system and have similar structural features.
The uniqueness of ethyl 2-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate lies in its combination of these different moieties, which imparts unique chemical and biological properties.
Biological Activity
Ethyl 2-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound characterized by its unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound features:
- Pyrimidoindole core : This structure is known for its diverse biological activities.
- Sulfanyl group : This moiety often enhances the reactivity and biological activity of compounds.
- Ethoxyphenyl group : Contributes to the lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Target Proteins : The compound likely interacts with kinases and other receptors involved in cell signaling pathways.
- Binding Sites : It may bind to active or allosteric sites on target proteins, leading to modulation of their activity.
- Biochemical Pathways : Influences pathways related to:
- Cell proliferation
- Apoptosis
- Inflammatory responses
Anticancer Activity
Several studies have reported the anticancer potential of similar compounds within the pyrimidoindole family. For instance:
- Compounds with similar structural motifs have shown significant inhibition of cancer cell lines through induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Research indicates that derivatives of compounds featuring sulfanyl groups exhibit antimicrobial activities against various pathogens:
- Ethyl esters related to this compound have been studied for their antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The structural components suggest potential anti-inflammatory properties:
- The presence of the pyrimidine and thiophene rings may contribute to inhibiting inflammatory mediators .
Case Studies
- Antitumor Activity : A study demonstrated that a related pyrimidoindole derivative exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Efficacy : Another investigation showed that compounds with similar sulfanyl groups displayed MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Pyrimidoindole Derivative | Anticancer | MCF-7 (breast cancer) | 10 µM |
| Sulfanyl Compound | Antibacterial | E. coli | 0.125 µg/mL |
| Ethoxyphenyl Derivative | Anti-inflammatory | RAW 264.7 cells | Not specified |
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF, DMSO), and reaction time to optimize yield and purity. Critical steps include the formation of the pyrimidoindole core and sulfanylacetamido linkage. Characterization via NMR, mass spectrometry (MS), and HPLC is essential for structural validation .
Q. How is the compound characterized to confirm structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are primary tools. HPLC ensures purity (>95%), while X-ray crystallography (if applicable) resolves stereochemical ambiguities. IR spectroscopy can confirm functional groups like carbonyls and thioethers .
Q. What structural features contribute to its reactivity and biological activity?
The pyrimidoindole core and sulfanylacetamido group enable π-π stacking and hydrogen bonding with biological targets. The cyclohepta[b]thiophene moiety enhances lipophilicity, influencing membrane permeability. Substituents like the 4-ethoxyphenyl group modulate electronic properties and steric effects .
Advanced Research Questions
Q. How can synthesis yield and purity be systematically optimized?
Use Design of Experiments (DoE) to evaluate variables like solvent polarity (DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., triethylamine). Reaction monitoring via TLC or inline HPLC identifies intermediates. Recrystallization in ethanol/water mixtures improves purity .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based). Reproduce results with independently synthesized batches and characterize impurities via LC-MS .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens). Test against targets like kinases or GPCRs. Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding rational design .
Q. What computational modeling approaches elucidate mechanism of action?
Molecular dynamics (MD) simulations (e.g., GROMACS) assess ligand-protein stability. Density Functional Theory (DFT) calculates electronic properties of reactive groups. Validate predictions with mutagenesis or SPR binding assays .
Q. How does the compound’s stability vary under physiological conditions?
Conduct stress testing: incubate in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS. Protect light-sensitive groups (e.g., thioethers) by storing in amber vials. Excipients like cyclodextrins may enhance solubility and stability .
Q. What is the role of sulfur atoms in target interactions?
The sulfanyl group participates in hydrogen bonding with cysteine residues or forms disulfide bridges. Competitive assays with thiol-blocking agents (e.g., N-ethylmaleimide) can confirm this mechanism. X-ray crystallography or cryo-EM provides atomic-level insights .
Q. How to investigate synergistic effects with other therapeutic agents?
Perform combination index (CI) analysis using the Chou-Talalay method. Isobolograms quantify synergy in anti-proliferative assays. Mechanistic studies (e.g., transcriptomics) identify pathways affected by co-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
